N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

CAS No.: 70922-37-1

Cat. No.: VC2469102

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70922-37-1 |

|---|---|

| Molecular Formula | C8H19ClN2O2S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H |

| Standard InChI Key | XUCROSUHUNEDSZ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NCCC1CCNCC1.Cl |

| Canonical SMILES | CS(=O)(=O)NCCC1CCNCC1.Cl |

Introduction

Chemical Identity and Structure

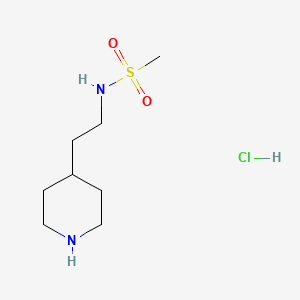

Basic Identification

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride is a chemical compound with the CAS registry number 70922-37-1 . It is a derivative of methanesulfonamide, characterized by a sulfonamide group attached to a piperidine ring via an ethyl linker, forming a hydrochloride salt. The compound's structure features a central piperidine ring with a pendant ethyl chain bearing a methanesulfonamide group.

Molecular Properties

The molecular properties of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride are summarized in Table 1.

Table 1: Key Molecular Properties of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉ClN₂O₂S |

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride |

| InChI | InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-5-2-9-3-6-8;/h8-9H,2-7H2,1H3;1H |

The compound consists of a piperidine ring connected to a methanesulfonamide group through an ethyl linker, with the nitrogen of the piperidine forming a salt with hydrochloride .

Structural Features

The structural features of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride include:

-

A six-membered piperidine ring with a secondary amine

-

An ethyl linker attached to the piperidine ring at the 4-position

-

A methanesulfonamide group (CH₃SO₂NH-) connected to the ethyl linker

-

A hydrochloride salt formation at the piperidine nitrogen

These structural elements contribute to the compound's chemical reactivity and potential applications in chemical synthesis and pharmaceutical research.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride typically follows a multi-step process. The primary synthetic route involves the reaction of 4-(2-aminoethyl)piperidine with methanesulfonyl chloride in the presence of a base, followed by acidification with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions

The synthesis requires careful control of reaction conditions to ensure high purity and yield. Key considerations include:

-

Temperature control during the sulfonylation reaction

-

Selection of appropriate base (typically a tertiary amine) to neutralize the HCl formed

-

Purification techniques to remove unreacted starting materials and byproducts

-

Controlled acidification to form the hydrochloride salt

The precise reaction conditions may vary depending on the scale of synthesis and the specific requirements for product purity.

Applications and Research Context

Role as a Chemical Building Block

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride serves as a versatile building block in organic synthesis . Its utility stems from:

-

The presence of a secondary amine in the piperidine ring, which can participate in nucleophilic substitution reactions

-

The sulfonamide group, which can be functionalized further

-

The potential for selective reactivity at different functional sites

These characteristics make it valuable for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications .

Physical and Chemical Properties

Solubility

-

The hydrochloride salt formation enhances water solubility compared to the free base

-

It is likely to be soluble in polar protic solvents such as water, methanol, and ethanol

-

It may have limited solubility in less polar solvents like ethers and hydrocarbons

Related Compounds and Derivatives

Structural Analogs

The search results mention related compounds that share structural similarities with N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride. These include:

-

More complex derivatives containing the piperidin-4-ylethyl methanesulfonamide moiety

These structural relatives may exhibit similar chemical properties and potential applications in research and synthesis.

Complex Derivatives

More complex derivatives containing the N-(2-Piperidin-4-ylethyl)methanesulfonamide moiety include compounds such as N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride. These complex molecules may have more specific biological activities and pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume